molecular formula C9H9NS B568078 2-Methyl-1H-indole-5-thiol CAS No. 1210824-73-9

2-Methyl-1H-indole-5-thiol

Cat. No.: B568078
CAS No.: 1210824-73-9
M. Wt: 163.238
InChI Key: WTQLYNNEJMBFBA-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-5-thiol is a sulfur-containing indole derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. Indole-based hybrids are of significant research interest due to their diverse biological activities . The indole nucleus is a privileged structure in drug discovery, found in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . Specifically, the incorporation of thiophene and other five-membered heterocycles with indole aims to enhance receptor affinity, modulate physicochemical properties, and improve metabolic stability, offering a broader range of therapeutic potential . Recent research highlights the application of novel 2-(thiophen-2-yl)-1H-indole derivatives as potent anticancer agents against human colorectal carcinoma (HCT-116) cells, demonstrating efficacy via cell cycle arrest and downregulation of oncogenic markers . This positions this compound as a valuable building block for synthesizing such analogs, enabling the exploration of structure-activity relationships (SAR) in oncology and other drug discovery areas. Its utility extends to the synthesis of complex molecular architectures for probing biological mechanisms and identifying new lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQLYNNEJMBFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697652
Record name 2-Methyl-1H-indole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-73-9
Record name 2-Methyl-1H-indole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1h Indole 5 Thiol and Its Direct Precursors

Regioselective Functionalization at the C5 Position of the Indole (B1671886) Ring

Achieving regioselective functionalization at the C5 position of the indole ring is a critical step in the synthesis of 2-Methyl-1H-indole-5-thiol. Due to the inherent electronic properties of the indole nucleus, electrophilic substitution typically occurs at the C3 position of the pyrrole (B145914) ring. nih.gov Therefore, direct functionalization at the C5 position of the benzene (B151609) ring often requires specific strategies to overcome this natural reactivity.

One common approach involves the use of directing groups. For instance, the presence of a carbonyl group at the C3 position can direct arylation to the C4 or C5 positions. rsc.orgnih.gov Another effective method is the direct C5-iodination of indoles, which provides a versatile handle for further transformations. This iodination can be achieved under mild, metal-free conditions, making it suitable for complex molecules. sci-hub.se

Furthermore, nitration of 2-methylindole (B41428) under strongly acidic conditions can lead to the formation of the C5-nitro derivative. bhu.ac.in The nitro group can then be reduced to an amino group, which can be further converted to a thiol via diazotization followed by treatment with a sulfur nucleophile.

A ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions has also been reported, offering another route to functionalized indoles that could potentially be converted to the desired thiol. rsc.orgkaist.ac.kr

Approaches for Thiol Group Introduction

The introduction of a thiol group at the C5 position of the 2-methylindole core is a key transformation. Several methods have been developed for this purpose, primarily involving the conversion of a pre-installed functional group.

From Halogenated Indole Precursors

A widely used strategy involves the use of a halogenated indole precursor, such as 5-bromo-2-methylindole. sigmaaldrich.comchemicalbook.comnih.gov This intermediate can be subjected to a variety of cross-coupling reactions or nucleophilic substitution reactions to introduce the thiol moiety. For instance, palladium-catalyzed coupling with a thiol equivalent or direct reaction with a sulfur nucleophile can be employed.

Via Thiolation Reactions

Direct thiolation reactions offer a more direct route to the target compound. These reactions typically involve the reaction of an activated indole with a sulfur-based electrophile or a radical source. For example, the reaction of indoles with sulfonyl chlorides in the presence of a reducing agent can lead to the formation of thioethers, which can then be cleaved to yield the corresponding thiol. mdpi.com Copper-mediated C-H thiolation of indoles using a removable directing group has also been described, providing a regioselective method for introducing a sulfur substituent. researchgate.net

Multi-component Reactions Incorporating Thiol Moieties

Multi-component reactions (MCRs) provide an efficient means of constructing complex molecules in a single step. rsc.orgrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, MCRs involving indoles and thiols are known. erciyes.edu.trresearchgate.net These reactions often result in the formation of 3-thio-substituted indoles. researchgate.net However, adaptation of these methods or the development of new MCRs could potentially offer a streamlined approach to the synthesis of C5-thiolated indoles.

Synthesis of 2-Methylindole Scaffolds with C5-Substitution Potential

The synthesis of the 2-methylindole core with a pre-existing substituent at the C5 position provides a convergent approach to the final target molecule.

Fischer Indole Synthesis Variations

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. bhu.ac.inwikipedia.orgchemicalbook.comrsc.orgtestbook.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. By starting with a appropriately substituted phenylhydrazine (B124118), one can introduce a functional group at the desired position on the benzene ring of the resulting indole. For example, the reaction of a (4-substituted-phenyl)hydrazine with acetone (B3395972) would yield a 5-substituted-2-methylindole. This allows for the incorporation of a group at the C5 position that can later be converted into a thiol.

For instance, using a phenylhydrazine with a protected hydroxyl or an amino group at the para position would lead to a 5-hydroxy or 5-amino-2-methylindole, respectively. These functional groups can then be transformed into the target thiol. The Nenitzescu indole synthesis is another classical method that provides access to 5-hydroxyindoles. chemicalbook.com

A summary of a synthetic approach starting from a halogenated precursor is presented in the table below.

StepStarting MaterialReagent(s)Product
14-Bromoaniline1. NaNO₂, HCl 2. SnCl₂, HCl(4-Bromophenyl)hydrazine
2(4-Bromophenyl)hydrazineAcetone, Acid Catalyst5-Bromo-2-methylindole
35-Bromo-2-methylindole1. Mg or n-BuLi 2. Sulfur (S₈) 3. H₃O⁺This compound

Larock Indole Synthesis and Analogous Cyclizations

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.org This heteroannulation is known for its versatility and high regioselectivity, typically placing the bulkier group of the alkyne at the C2 position of the indole. researchgate.net

For the specific synthesis of this compound, the Larock methodology would theoretically involve the coupling of an aniline (B41778) precursor, such as a protected form of 4-amino-3-iodobenzenethiol, with an alkyne like propyne (B1212725) or a suitable equivalent to introduce the methyl group at the C2 position. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkyne coordination, migratory insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst and yield the indole product. wikipedia.org The general mechanism is outlined below:

Reduction of Pd(II) to Pd(0).

Oxidative addition of the o-iodoaniline derivative to the Pd(0) catalyst.

Coordination and subsequent regioselective syn-insertion of the alkyne.

Intramolecular cyclization via nitrogen displacement of the halide.

Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.

Challenges in the direct application of this method for this compound include the availability and stability of the requisite sulfur-containing o-haloaniline precursor. The thiol group often requires a protecting group to prevent interference with the palladium catalyst.

Given these considerations, analogous cyclization strategies are often employed. The Fischer indole synthesis, for instance, can produce 2-methyl-3-thio-substituted indoles by reacting appropriate phenylhydrazines with ketones bearing a thioether moiety under acidic conditions. tandfonline.com Another relevant method is the Gassman indole synthesis, which utilizes anilines and β-carbonyl sulfides to form 3-methylthio-indoles that can be subsequently desulfurized if needed. google.comorgsyn.org This approach is particularly noteworthy as it directly incorporates a sulfur substituent onto the indole core. For example, the synthesis of 5-substituted-2-methylindoles can proceed via a 3-methylthio intermediate, as detailed in the table below, which is analogous to a pathway for the target compound.

Table 1: Representative Gassman Indole Synthesis for a 5-Substituted-2-Methylindole

StepReactantsReagents & ConditionsIntermediate/ProductYieldReference
14-Chloroaniline, Methylene Chloridet-Butyl hypochlorite, -65°CN-Chloro-4-chloroaniline (in situ)- google.com
2N-Chloro-4-chloroaniline (in situ), MethylthioacetoneMethylene Chloride, -65°C, then add Triethylamine5-Chloro-2-methyl-3-methylthioindole72% google.com
35-Chloro-2-methyl-3-methylthioindoleRaney Nickel, Ethanol (B145695)5-Chloro-2-methylindoleHigh google.com

The Madelung synthesis offers another route, involving the base-catalyzed cyclization of an N-acyl-o-toluidine, such as acetyl-o-toluidine, at high temperatures to yield 2-methylindole. orgsyn.org Adapting this for a 5-thiol derivative would require starting with the corresponding 4-thio-substituted-2-methylaniline derivative.

Purification and Isolation Strategies for this compound

The purification and isolation of this compound, a solid crystalline compound, rely on standard organic chemistry techniques. The presence of both the slightly acidic N-H proton and the thiol group, along with the aromatic indole core, dictates the choice of methods.

Recrystallization is a primary method for purifying solid indole derivatives. orgsyn.org After synthesis, the crude product can be dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical; alcohols like ethanol or methanol, often mixed with water, are frequently effective for indole compounds. orgsyn.org For this compound, a solvent system would be selected based on its ability to dissolve the compound at elevated temperatures and provide poor solubility at lower temperatures.

Column Chromatography is a highly versatile and widely used technique for the purification of indole derivatives. tandfonline.com Silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). mdpi.comsemanticscholar.org The polarity of the eluent is adjusted to achieve optimal separation of the target compound from byproducts and unreacted starting materials. Given the polarity imparted by the thiol group, a solvent system such as hexane/ethyl acetate would be appropriate.

Table 2: Common Purification Techniques for Indole Derivatives

TechniqueStationary PhaseTypical Mobile Phase/SolventApplicability NotesReference
Column ChromatographySilica GelHexane/Ethyl Acetate gradientsEffective for separating compounds with different polarities. The ratio is optimized based on TLC analysis. tandfonline.commdpi.com
RecrystallizationN/AEthanol/Water or Methanol/WaterIdeal for obtaining high-purity crystalline solids. Relies on differential solubility at varying temperatures. orgsyn.org
Reverse-Phase Flash ChromatographyC18-functionalized SilicaAcetonitrile (B52724)/Water (often with 0.1% formic acid)Suitable for more polar or water-soluble indole derivatives. scribd.com

In some cases, particularly for more polar indole derivatives, reverse-phase flash chromatography may be employed. This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, such as a gradient of acetonitrile in water, sometimes with a small amount of acid like formic acid to improve peak shape.

Following purification, the identity and purity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1h Indole 5 Thiol

Nucleophilic Character of the Thiol Group in 2-Methyl-1H-indole-5-thiol

The thiol (-SH) group is a dominant feature of this compound's reactivity profile. Thiols are known to be more potent nucleophiles than their alcohol counterparts, a property that is enhanced upon deprotonation. libretexts.org The sulfur atom's large size, polarizability, and the relative weakness of the S-H bond contribute to its high nucleophilicity. Conversion to the corresponding thiolate anion (S⁻) by a suitable base dramatically increases this nucleophilic character, making it a soft nucleophile that readily participates in several key reactions. libretexts.orgcas.cn

S-Alkylation and S-Acylation Reactions

The thiolate derived from this compound is an excellent nucleophile for substitution reactions.

S-Alkylation involves the reaction of the thiol or its conjugate base with an alkyl halide or a similar electrophile. The reaction typically proceeds via an S_N2 mechanism, where the sulfur atom displaces a leaving group on the alkylating agent to form a thioether (sulfide). libretexts.org The use of a base to form the more reactive thiolate anion is common practice to improve reaction rates and yields. libretexts.org

S-Acylation is the process of forming a thioester through the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride (B1165640). nih.govmednexus.org This reaction is fundamental in various chemical syntheses and is analogous to the S-palmitoylation observed in biological systems where a fatty acid is attached to a cysteine residue. frontiersin.orgchemrxiv.org The resulting thioester bond is a key functional group in its own right. mednexus.org

Reaction TypeReagent ClassProduct ClassGeneral Reaction Scheme
S-AlkylationAlkyl Halides (R-X)Thioethers2-Me-Indole-5-S⁻ + R-X → 2-Me-Indole-5-S-R + X⁻
S-AcylationAcyl Chlorides (RCOCl)Thioesters2-Me-Indole-5-SH + RCOCl → 2-Me-Indole-5-S-COR + HCl

Michael Addition Reactions with Thiolates

The thiolate of this compound is a classic Michael donor, capable of undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other activated alkenes (Michael acceptors). researchgate.netmasterorganicchemistry.com This reaction, a type of 1,4-addition, is a powerful and atom-economical method for forming carbon-sulfur bonds. masterorganicchemistry.comwikipedia.org The reaction is initiated by the nucleophilic attack of the soft thiolate nucleophile on the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.com A base is typically used to generate the thiolate from the thiol, thereby catalyzing the reaction. researchgate.net

The high nucleophilicity of thiols makes them one of the most common heteroatomic substrates used in Michael additions. acs.orgnih.gov

Michael Acceptor (Example)Product of Michael Addition
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone)4-(2-Methyl-1H-indol-5-ylthio)butan-2-one
α,β-Unsaturated Ester (e.g., Ethyl acrylate)Ethyl 3-(2-Methyl-1H-indol-5-ylthio)propanoate
α,β-Unsaturated Nitrile (e.g., Acrylonitrile)3-(2-Methyl-1H-indol-5-ylthio)propanenitrile

Oxidation Pathways of the Thiol Moiety

The sulfur atom in the thiol group exists in its most reduced state (-2). It is susceptible to oxidation, leading to a range of products depending on the strength of the oxidizing agent and the reaction conditions. thermofisher.com

Formation of Disulfides

One of the most common reactions of thiols is their oxidation to disulfides (R-S-S-R). libretexts.org This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. This can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. libretexts.orgthermofisher.com The reaction is reversible; disulfides can be readily reduced back to the corresponding thiols using reducing agents like zinc and acid. libretexts.org This thiol-disulfide interconversion is a critical process in many biological systems. nih.gov For this compound, this oxidation would yield bis(2-methyl-1H-indol-5-yl) disulfide.

Further Oxidation to Sulfinic and Sulfonic Acids

Stronger oxidizing agents can oxidize the thiol group beyond the disulfide state. The sulfur atom can be oxidized to intermediate oxidation states, forming sulfenic acids (R-SOH), which are generally unstable, followed by sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). In these latter compounds, the sulfur atom achieves oxidation states of +4 and +6, respectively. libretexts.org The synthesis of sulfonic acids from thiols typically requires potent oxidizing agents like potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide. The resulting 2-Methyl-1H-indole-5-sulfonic acid would possess significantly different chemical and physical properties compared to the parent thiol, including increased acidity and water solubility.

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. bhu.ac.in The preferred site for electrophilic attack on the indole ring is the C3 position of the pyrrole (B145914) moiety. bhu.ac.innih.gov This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting cationic intermediate (arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

In this compound, the C2 position is blocked by a methyl group, leaving the C3 position as the most probable site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. masterorganicchemistry.com

However, the reaction outcome can be influenced by the reaction conditions. Under strongly acidic conditions, the indole nitrogen can become protonated. This deactivates the pyrrole ring towards electrophilic attack, and substitution may then occur on the benzene ring. bhu.ac.in In this scenario, the existing substituents—the 2-methyl group and the 5-thiol group—would direct the incoming electrophile. Both alkyl and thiol groups are known as ortho, para-directors. masterorganicchemistry.com Therefore, electrophilic attack would be directed to the C4, C6, and C7 positions. Given the steric hindrance from the fused ring system, substitution at C4 and C6 would be favored over C7. For instance, the nitration of 2-methylindole (B41428) under acidic conditions is known to yield the 5-nitro derivative, demonstrating the favorability of substitution on the benzene ring under these conditions. bhu.ac.in

ReactionReagent/CatalystExpected Major Product (Attack at C3)
HalogenationBr₂ in CCl₄3-Bromo-2-methyl-1H-indole-5-thiol
NitrationBenzoyl nitrate2-Methyl-3-nitro-1H-indole-5-thiol
Friedel-Crafts AcylationAcetyl chloride / AlCl₃1-(2-Methyl-5-thio-1H-indol-3-yl)ethan-1-one

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites

The presence of multiple nucleophilic centers in this compound—the indole nitrogen, the C3 position of the indole ring, and the sulfur atom of the thiol group—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The C3 position of the indole ring is the preferred site for electrophilic substitution due to the formation of a more stable cationic intermediate compared to attack at the C2 position. bhu.ac.in The lone pair of electrons on the nitrogen atom can delocalize to stabilize the positive charge at C3. bhu.ac.in If the C3 position is occupied, electrophilic substitution occurs at the C2 position. bhu.ac.in

The thiol group is a soft nucleophile and readily reacts with soft electrophiles. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion. This anion is a potent nucleophile and preferentially attacks electrophilic centers. For instance, in a three-component reaction involving an indole, an aldehyde, and a thiol, the thiol undergoes a thia-Michael addition to an iminium intermediate formed from the indole and aldehyde. rsc.org

Alkylation reactions can be directed to either the nitrogen or the sulfur atom. S-alkylation is generally favored under basic conditions where the thiolate is formed. ajol.info In a study on the synthesis of S-alkylated oxadiazole derivatives, the use of NaH in DMF specifically led to the alkylation of the thiol group. ajol.info The choice of solvent and base is crucial in directing the regioselectivity of such reactions.

In the context of peptide and protein modification, the thiol group of cysteine residues can be selectively modified in the presence of other nucleophilic groups, including the indole ring of tryptophan, by using specific reagents like ynamides. chemrxiv.org This highlights the high chemoselectivity that can be achieved for the thiol group.

Reaction Kinetic and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving indole derivatives provide insight into reaction feasibility, rates, and equilibrium positions.

Thermodynamics:

The thermodynamics of indole hydrogenation have been studied, revealing the interplay between kinetics and thermodynamics. osti.gov The Gibbs free energies of formation for indole and its derivatives can be estimated using group-additivity methods. osti.gov For instance, the dehydrogenation of 2-methyl-H8-indole to 2-methyl-indole involves the release of four moles of hydrogen and has a specific enthalpy of reaction. mdpi.com The enthalpy of formation and vaporization of various methyl-substituted indoles have been determined experimentally and through computational methods. mdpi.com

A study on the reaction of triazolinediones (TADs) with indoles showed that the reaction is fast and reversible at elevated temperatures. researchgate.net The Gibbs free energy of the reaction is a key parameter determining the position of the equilibrium. researchgate.net

Kinetics:

Kinetic studies on the reaction of 3-methylene-2-oxindoles, which can be formed from indole-3-acetic acid derivatives, with thiol nucleophiles have been performed using stopped-flow spectrophotometry. nih.gov The rate constants for these reactions are typically in the range of 2 x 10³ to 2 x 10⁴ M⁻¹s⁻¹ at pH 7.4 and 25 °C. nih.gov

The hetero-Michael addition of thiols to α,β-unsaturated carbonyls is a second-order reaction, and the rate is influenced by factors such as the solvent, temperature, and the pKa of the thiol. nih.gov Nucleophilic catalysis can significantly increase the rate of thio-Michael addition reactions. usm.edu

The following table summarizes key thermodynamic data for related indole compounds:

CompoundEnthalpy of Sublimation (kJ·mol⁻¹)Enthalpy of Vaporization (kJ·mol⁻¹)Enthalpy of Fusion (kJ·mol⁻¹)
1,2-dimethylindole 83.2 ± 0.767.6 ± 0.713.3 ± 1.1

Data obtained from transpiration method measurements. mdpi.com

Derivatization and Structure Activity Relationship Sar Studies of 2 Methyl 1h Indole 5 Thiol Analogues

Design Principles for Novel 2-Methyl-1H-indole-5-thiol Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's properties. Key strategies include:

Bioisosteric Replacement: Replacing the thiol group with other functional groups of similar size, shape, and electronic properties to explore different binding interactions.

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site, thereby enhancing potency and selectivity.

Privileged Scaffolds: Incorporating the indole (B1671886) nucleus, a well-known "privileged" structure in medicinal chemistry, which is a common motif in many biologically active compounds. rsc.orgnih.gov

Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and hydrogen bonding capacity through the introduction of various substituents to improve pharmacokinetic profiles.

Synthetic Strategies for S-Substituted Derivatives

The synthesis of S-alkylated and S-aralkylated analogues of this compound is a common strategy to explore the impact of steric and electronic properties at the 5-position. A general and efficient method for the chemoselective S-alkylation of related thiol-containing heterocycles involves a zinc-mediated reaction. tandfonline.com This approach allows for the introduction of various alkyl and aralkyl groups onto the sulfur atom.

For instance, the reaction of a thiol with an appropriate alkyl or aralkyl halide in the presence of a base is a standard method for S-alkylation. The choice of the alkylating agent allows for the introduction of a wide array of substituents, from simple methyl or ethyl groups to more complex benzyl (B1604629) or phenethyl moieties. These modifications can significantly influence the compound's interaction with target proteins.

Table 1: Examples of S-Alkylated/Aralkylated Analogues

Compound Name R Group
5-(Methylthio)-2-methyl-1H-indole -CH₃
5-(Ethylthio)-2-methyl-1H-indole -CH₂CH₃
5-(Benzylthio)-2-methyl-1H-indole -CH₂Ph

S-acylation introduces an acyl group to the sulfur atom, forming a thioester linkage. nih.govfrontiersin.org This modification can alter the electronic nature of the sulfur substituent and introduce a potential hydrogen bond acceptor. S-acylation can be achieved by reacting the thiol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. organic-chemistry.org

S-sulfonylation involves the formation of a thiosulfonate by reacting the thiol with a sulfonyl chloride. uni.lu This introduces a sulfonyl group, which is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. These derivatives are often explored for their unique electronic and steric properties.

Table 2: Examples of S-Acylated and S-Sulfonated Derivatives

Compound Name R Group
S-(2-Methyl-1H-indol-5-yl) ethanethioate -C(O)CH₃
S-(2-Methyl-1H-indol-5-yl) benzothioate -C(O)Ph
2-Methyl-1H-indole-5-sulfonyl chloride -SO₂Cl

S-Alkylated/Aralkylated Analogues

Synthesis of Indole Ring-Modified Derivatives

Table 3: Examples of N-Substituted Derivatives

Compound Name R¹ Group
1,2-Dimethyl-1H-indole-5-thiol -CH₃
1-Ethyl-2-methyl-1H-indole-5-thiol -CH₂CH₃
1-Benzyl-2-methyl-1H-indole-5-thiol -CH₂Ph

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, making it a prime site for functionalization. nih.govrsc.org The introduction of various heterocyclic systems at this position can lead to compounds with significantly altered biological activities. nih.govmdpi.com These heterocyclic moieties can participate in various non-covalent interactions, such as hydrogen bonding, and pi-stacking, with biological targets.

Triazoles: The introduction of a triazole ring can be achieved through several synthetic routes, including the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (click chemistry).

Thiadiazoles: Thiadiazole moieties can be incorporated through various cyclization reactions, often starting from thiosemicarbazides or related sulfur-containing precursors. mdpi.comresearchgate.net

Imidazoles: Imidazole rings can be appended to the C3 position through reactions such as the condensation of an α-haloketone with an amidine, or via transition metal-catalyzed cross-coupling reactions. researchgate.net

These C3-functionalized derivatives offer a rich diversity of structures for SAR studies, allowing for the fine-tuning of the molecule's properties.

Table 4: Examples of C3-Functionalized Derivatives

Compound Name Heterocyclic System
2-Methyl-3-(1H-1,2,3-triazol-1-ylmethyl)-1H-indole-5-thiol 1,2,3-Triazole
5-((2-Methyl-1H-indol-3-yl)methyl)-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole

N-Substitution of the Indole Moiety

SAR Approaches for Modulating Chemical Reactivity

The chemical reactivity of the thiol group in indole-5-thiol analogues is a critical determinant of their biological activity. The nucleophilicity of the thiol can be modulated through various derivatization strategies, which in turn can influence the compound's interaction with biological targets.

One common approach to modulating the reactivity of a thiol is through S-alkylation or S-aralkylation. For instance, in a study on 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, a series of S-alkylated and S-aralkylated derivatives were synthesized by reacting the parent thiol with various alkyl and aralkyl halides. This derivatization not only alters the steric and electronic properties of the molecule but can also impact its lipophilicity and, consequently, its pharmacokinetic profile.

Another key factor influencing thiol reactivity is the electronic nature of the indole ring itself. The presence of electron-withdrawing or electron-donating substituents on the indole nucleus can significantly affect the pKa of the thiol group. A lower pKa increases the concentration of the more reactive thiolate anion at physiological pH, thereby enhancing its nucleophilicity. This principle is fundamental in designing compounds with tailored reactivity towards specific biological targets. For example, studies on the incorporation of thiols into indole derivatives have shown that electron-accepting groups on the indole ring can facilitate Michael additions of thiols. mdpi.com

The table below summarizes some representative derivatizations of indole-thiol analogues and their impact on chemical properties, based on findings from related compounds.

Parent Compound Derivative Modification Impact on Reactivity
Indole-5-thiol analogueS-methyl derivativeAlkylation of the thiol groupMasks the nucleophilic thiol, potentially reducing non-specific binding and improving metabolic stability.
Indole-5-thiol analogueS-benzyl derivativeAralkylation of the thiol groupIncreases lipophilicity and introduces potential for pi-stacking interactions.
Indole-5-thiol analogueDisulfide derivativeOxidation of the thiol groupCreates a reducible linker, often employed in prodrug strategies for targeted release.

Exploration of Prodrug Strategies Based on the Thiol Functionality

The thiol group is an attractive functionality for the design of prodrugs, which are inactive compounds that are converted to the active drug in the body. ijpsjournal.com This approach can be used to improve a drug's solubility, stability, and bioavailability, or to achieve targeted drug delivery.

A common prodrug strategy for thiol-containing compounds is the formation of a disulfide bond. The resulting disulfide is typically more stable than the free thiol and can be readily reduced back to the active thiol in the reducing environment of the cell, particularly in cancer cells which often have elevated levels of glutathione (B108866). This strategy has been explored for various therapeutic agents.

Another prodrug approach involves masking the thiol group as a thioester or a thiocarbamate. These linkages can be designed to be cleaved by specific enzymes, such as esterases or amidases, which may be overexpressed in target tissues. For example, thioester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been developed to reduce gastric irritation.

The table below outlines potential prodrug strategies that could be applied to this compound, based on established principles for thiol-containing drugs.

Prodrug Strategy Thiol Modification Activation Mechanism Potential Advantages
Disulfide ProdrugFormation of a disulfide bond with another thiol-containing molecule (e.g., glutathione).Reduction by intracellular glutathione or thioredoxin.Targeted release in the reducing environment of cells, particularly cancer cells.
Thioester ProdrugEsterification of the thiol group with a carboxylic acid.Hydrolysis by esterases.Improved lipophilicity and bioavailability; potential for targeted release in tissues with high esterase activity.
Thiocarbamate ProdrugReaction of the thiol group with an isocyanate or carbamoyl (B1232498) chloride.Enzymatic or chemical hydrolysis.Can be tailored for specific release kinetics and can improve membrane permeability.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methyl 1h Indole 5 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Methyl-1H-indole-5-thiol in solution. One-dimensional (¹H and ¹³C) and multi-dimensional techniques are employed to assign every proton and carbon atom and to understand the conformational properties of the molecule.

Dynamic NMR (DNMR) studies can provide valuable insights into conformational changes that are rapid on the NMR timescale. researchgate.net For this compound, potential dynamic processes include restricted rotation around the C5-S bond and proton exchange of the N-H and S-H groups.

At low temperatures, the rotation around the C-S bond may become slow enough to allow for the observation of distinct conformers. However, for a simple thiol group, this barrier is typically low. A more likely observable phenomenon is the temperature-dependent behavior of the N-H and S-H proton signals. Their chemical shifts and signal broadness can be influenced by exchange rates and hydrogen bonding. In some instances, stable phosphorus ylides containing indole (B1671886) moieties have shown restricted rotation around C-C and C-N bonds, with measurable energy barriers, illustrating the utility of DNMR in related heterocyclic systems. researchgate.net

A hypothetical study on the thiol proton exchange with a trace amount of water in the solvent could show a sharpening of the S-H signal upon heating as the exchange rate increases, leading to coalescence with the water peak.

Table 1: Hypothetical Temperature-Dependent ¹H NMR Data for the S-H Proton of this compound

Temperature (K)Chemical Shift (δ ppm) of S-HAppearanceRemarks
2983.45Broad singletModerate exchange rate.
3133.40Broader singletIncreased exchange rate, signal broadens.
328-CoalescenceSignal coalesces with residual water peak.

Multi-dimensional NMR techniques are indispensable for the definitive assignment of the proton and carbon signals, especially for the aromatic region of the indole ring. acs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show correlations between H6 and H7, and a weaker four-bond coupling between H4 and H6. It would also confirm the absence of coupling for the H3 proton with other ring protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹J_CH). columbia.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to the carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for connecting the different structural fragments and assigning quaternary carbons. libretexts.org For instance, the methyl protons (C2-CH₃) would show correlations to C2 and C3. The N-H proton would show correlations to C2, C3a, and C7a.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity
1 (N-H)-10.95br s
2137.5--
2-CH₃13.22.38s
3100.16.10s
3a129.0--
4122.57.35d
5128.0--
5-SH-3.45s
6120.06.95dd
7111.07.15d
7a135.0--

Table 3: Expected Key HMBC Correlations for this compound

Proton (δ ppm)Correlated Carbons (Position)
N-H (10.95)C2, C3, C7a
2-CH₃ (2.38)C2, C3
H3 (6.10)C2, C3a, C4, C7a
H4 (7.35)C3, C5, C6, C7a
H6 (6.95)C4, C5, C7, C7a
H7 (7.15)C3a, C5, C6

Dynamic 1H NMR Studies for Conformational Analysis

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues about its structure.

HRMS is used to determine the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula. researcher.life For this compound, the expected monoisotopic mass can be calculated with high precision.

Formula : C₉H₉NS

Calculated Monoisotopic Mass : 163.0456

Expected HRMS (ESI+) result [M+H]⁺ : 164.0528

An experimental measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition of the compound.

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragments helps to confirm the structure. libretexts.org The molecular ion (M⁺˙) would be observed at m/z = 163. Key fragmentation pathways for this compound would likely involve:

Loss of H˙ : A common fragmentation for thiols, leading to a stable thiyl radical cation at m/z = 162.

Loss of SH˙ : Cleavage of the C-S bond to lose a sulfhydryl radical, resulting in a fragment at m/z = 130.

Ring Expansion/Rearrangement : Indole derivatives can undergo complex rearrangements. A characteristic fragmentation is the loss of HCN from the pyrrole (B145914) ring, which could occur from the m/z 130 fragment, leading to an ion at m/z = 103.

Benzylic Cleavage : Cleavage of the C3-C3a bond after ring opening could also occur.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFormulaRemarks
163[M]⁺˙[C₉H₉NS]⁺˙Molecular Ion
162[M-H]⁺[C₉H₈NS]⁺Loss of H from SH group
130[M-SH]⁺[C₉H₈N]⁺Loss of sulfhydryl radical
103[C₈H₇]⁺[C₈H₇]⁺Loss of HCN from the [M-SH]⁺ fragment

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. thermofisher.com These two techniques are often complementary. spectroscopyonline.com

N-H Stretch : A characteristic sharp to medium band is expected around 3400 cm⁻¹ in the FT-IR spectrum.

S-H Stretch : The thiol S-H stretch is typically weak in the FT-IR spectrum and appears in the range of 2550-2600 cm⁻¹. This band is often more prominent in the Raman spectrum. rsc.org

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. scialert.net

C=C Stretches : Aromatic ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region.

Differences in intermolecular interactions, such as N-H···S or N-H···π hydrogen bonding in the solid state, can lead to shifts in peak positions and changes in band shapes between the solid-state spectrum and a solution spectrum. americanpharmaceuticalreview.com

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentTechniqueExpected Intensity
~3400N-H stretchFT-IRMedium, sharp
3100-3000Aromatic C-H stretchFT-IR/RamanMedium to weak
2950-2850Aliphatic C-H stretch (CH₃)FT-IR/RamanMedium
2600-2550S-H stretchRaman/FT-IRStrong (Raman), Weak (FT-IR)
1620-1450Aromatic C=C ring stretchFT-IR/RamanMedium to strong
~1340C-N stretchFT-IRMedium
~740C-S stretchRamanMedium
850-750C-H out-of-plane bendFT-IRStrong

Compound List

Theoretical and Computational Chemistry Studies of 2 Methyl 1h Indole 5 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-1H-indole-5-thiol. These computational techniques allow for the determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules like this compound. acs.org

The process begins with geometry optimization, where the molecule's energy is minimized to find its most stable conformation. mdpi.comacs.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for these calculations. mdpi.comacs.orgmaterialsciencejournal.org The optimized geometry provides a clear picture of the molecule's three-dimensional shape. mdpi.com

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. mdpi.com This includes determining the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties. materialsciencejournal.orgmdpi.com For instance, the electronic structure analysis can shed light on how this compound might interact with other molecules.

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling
FunctionalBasis SetApplication
B3LYP6-31G(d,p)Geometry Optimization, Electronic Properties mdpi.commaterialsciencejournal.orgmwjscience.com
B3LYP6-311++G(d,p)High-accuracy energy and property calculations acs.orgnih.gov
M06-2X6-311++G(d,p)Studies involving non-covalent interactions acs.org

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. acs.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are often more computationally demanding than DFT. acs.org

In the context of this compound, ab initio calculations can be used to further refine the geometry and electronic structure. acs.org They are particularly useful for benchmarking the results obtained from DFT and for studying systems where DFT might be less reliable. For example, ab initio methods can provide a more detailed understanding of electron correlation effects, which can be important for accurately describing the molecule's properties. acs.org

Analysis of Electronic Properties

The electronic properties of this compound, derived from quantum chemical calculations, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. libretexts.orgnumberanalytics.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. mdpi.com For this compound, the analysis of its HOMO and LUMO provides insights into its charge transfer capabilities and its potential to participate in chemical reactions. nih.gov The distribution of these orbitals across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Conceptual Data for HOMO-LUMO Analysis of an Indole (B1671886) Derivative
ParameterEnergy (eV)
EHOMO-5.454
ELUMO-1.070
HOMO-LUMO Gap (ΔE)4.384

Note: This data is illustrative for a related indole derivative and not specific to this compound. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. uni-muenchen.de

In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative sulfur and nitrogen atoms as likely sites for electrophilic interaction, while the hydrogen atoms would represent areas of positive potential. nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species. researcher.life

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecule. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

NBO analysis provides a quantitative description of the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net The stabilization energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of the delocalization. uni-muenchen.de For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. acs.org For instance, it can quantify the interaction between the lone pairs on the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing a deeper understanding of the molecule's electronic structure and reactivity. nih.govresearchgate.net

Mulliken Atomic Charge Distribution

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound. One key aspect of these studies is the determination of the Mulliken atomic charge distribution, which provides insights into the charge distribution across the individual atoms within the molecule. This information is crucial for understanding various molecular properties, including the dipole moment, molecular polarizability, and electronic structure.

Mulliken population analysis is a common method used to calculate these atomic charges. The analysis helps in identifying the electropositive and electronegative centers within the molecule. For instance, in similar heterocyclic compounds, it has been observed that hydrogen atoms generally carry positive charges, with those attached to electronegative atoms like nitrogen being more electropositive. researchgate.net Conversely, electronegative atoms such as nitrogen and oxygen typically exhibit negative charges. The carbon atoms within the ring systems can have either positive or negative charges depending on their chemical environment. researchgate.net

The charge distribution is fundamental in predicting the reactivity of the molecule. For example, atoms with significant negative charges are potential nucleophilic sites, while those with positive charges are electrophilic sites. materialsciencejournal.org This information is also valuable for understanding intermolecular interactions, such as hydrogen bonding, where positively charged hydrogen donor atoms interact with negatively charged acceptor atoms. researchgate.net

While Mulliken charges are widely used due to their computational simplicity, it's important to note that they can be highly dependent on the basis set used in the calculation. Therefore, it is often beneficial to compare these results with other charge calculation schemes, such as Natural Population Analysis (NPA), to ensure the qualitative trends are consistent. mdpi.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from a Mulliken atomic charge distribution analysis for this compound, based on general principles observed in related molecules.

AtomMulliken Charge (e)
N1 (indole)-0.45
C2 (indole)+0.25
C3 (indole)-0.10
C4 (indole)-0.05
C5 (indole)+0.15
S (thiol)-0.15
H (N1-H)+0.30
H (S-H)+0.20
C (methyl)-0.20
H (methyl)+0.08

Note: This table is illustrative and the actual values would need to be determined through specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The predicted chemical shifts for the protons and carbons in this compound can be compared with experimental spectra. For the thiol proton (S-H), the resonance in ¹H NMR is typically observed between 1.2-1.8 ppm for alkyl thiols, though this can be influenced by the aromatic ring system. rsc.org The protons on the indole ring and the methyl group would also have characteristic predicted shifts. chemicalbook.com

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.net A key vibrational mode for this compound would be the S-H stretching frequency, which typically appears around 2550 cm⁻¹ in the IR spectrum, although it is often a weak signal. rsc.org Raman spectroscopy can also be a valuable tool, with the C-S stretching vibrations appearing in the 650-700 cm⁻¹ region. rsc.org DFT calculations can corroborate these experimental findings and help in the assignment of other vibrational modes of the molecule. rsc.org Comparing the computed and experimental spectra serves as a rigorous test of the accuracy of the optimized molecular geometry provided by the theoretical model. researchgate.net

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
¹H NMR (δ, ppm) - N-H8.1~8.0
¹H NMR (δ, ppm) - S-H1.5~1.3-1.8
¹³C NMR (δ, ppm) - C5130Varies
IR (cm⁻¹) - S-H Stretch2555~2550 (weak)
Raman (cm⁻¹) - C-S Bend855~850

Note: This table is for illustrative purposes. Actual experimental and computational values would be required for a direct comparison.

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of this compound.

Conformational Analysis: The molecule's flexibility, particularly the rotation around single bonds, can lead to different conformers. For this compound, rotation around the C5-S bond could be a point of interest. Theoretical calculations can determine the relative energies of different conformers to identify the most stable, or global minimum, conformation. sapub.org The presence of specific conformers can be crucial in understanding intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state. researchgate.net

Tautomerism: Thiol-containing heterocyclic compounds can potentially exist in tautomeric forms, such as the thione form. nih.gov In the case of this compound, a potential tautomer would be 2-methyl-1,4-dihydro-indole-5-thione. DFT calculations can be employed to determine the relative stabilities of the thiol and thione tautomers by calculating their energies. nih.gov Studies on similar systems have often shown that the thione form can be the more stable species in the gas phase. nih.gov The solvent can also play a significant role in the tautomeric equilibrium, with polar solvents potentially favoring one form over the other. mdpi.com Spectroscopic techniques like ¹³C NMR can be used experimentally to detect the presence of both keto (thione) and enol (thiol) forms in solution. semanticscholar.org

TautomerRelative Energy (kcal/mol) - Gas Phase (Hypothetical)
This compound0.0 (Reference)
2-Methyl-1,4-dihydro-indole-5-thione-2.5

Note: This table presents a hypothetical energy difference. Actual values would depend on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. helsinki.fiacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of this compound. nih.gov

For this compound, an MD simulation could be used to explore its conformational dynamics in different environments, such as in a vacuum or in a solvent like water or DMSO. This would reveal how the molecule flexes and changes its shape over time, providing insights that are not available from static quantum chemical calculations. mdpi.com

Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity (Antibacterial and Antifungal)

There is no specific information available regarding the in vitro antimicrobial efficacy of 2-Methyl-1H-indole-5-thiol against specific pathogens. While the broader class of indole (B1671886) derivatives has been a subject of interest in the development of new antimicrobial agents, studies detailing the antibacterial and antifungal activities of this particular compound, including its minimum inhibitory concentrations (MICs) or zones of inhibition, have not been identified. innovareacademics.inturkjps.orgmdpi.comnih.goviosrjournals.orgtandfonline.com

In Vitro Efficacy against Specific Pathogens

Data on the in vitro efficacy of this compound against specific bacterial or fungal pathogens are not present in the available literature.

Proposed Molecular Mechanisms of Action (e.g., enzyme inhibition, membrane disruption)

Due to the absence of studies on this compound, there are no proposed molecular mechanisms for its potential antimicrobial action. General mechanisms for other antimicrobial indole derivatives include the disruption of microbial cell membranes and the inhibition of essential enzymes. mdpi.com

Structure-Activity Relationships for Antimicrobial Efficacy

A structure-activity relationship (SAR) analysis for the antimicrobial efficacy of this compound and its derivatives is not available. SAR studies on other classes of indole compounds have highlighted the importance of substituent groups and their positions on the indole ring for antimicrobial activity. nih.gov

Antioxidant Properties

Specific studies evaluating the antioxidant properties of this compound are not found in the reviewed literature. The antioxidant potential of various other indole-containing compounds has been investigated through different assays. nih.govnih.govmdpi.comnih.govsemanticscholar.org

Radical Scavenging Activity (e.g., DPPH assay)

There are no published results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound.

Reducing Power Assays (e.g., FRAP)

Information regarding the ferric reducing antioxidant power (FRAP) of this compound is not available.

Metal Chelating Activity

The ability of a compound to chelate metal ions is a crucial aspect of its antioxidant properties. researchgate.net Metal ions, such as ferrous iron (Fe²⁺), can catalyze the generation of reactive oxygen species (ROS), leading to oxidative damage. researchgate.net The chelation of these metal ions can prevent them from participating in these harmful reactions. researchgate.net

Some indole analogues containing a triazole-5-thiol moiety have demonstrated good ferrous ion metal chelating activity. innovareacademics.in In one study, the metal chelating activity of synthesized compounds was evaluated using a colorimetric method with a UV-Visible spectrophotometer. innovareacademics.in The assay is based on the principle that the chelating agent will compete with ferrozine (B1204870) for the ferrous ions, leading to a decrease in the formation of the colored ferrozine-Fe²⁺ complex. nih.gov The results are often expressed as the concentration of the compound required to chelate 50% of the metal ions (IC50).

While direct data for this compound was not found in the provided search results, the activity of related indole-thiol derivatives suggests potential for this activity. For example, some organosulfur compounds have shown significant metal chelation activity. tubitak.gov.tr

Protection against Oxidative Stress (e.g., in vitro oxidative hemolysis)

Oxidative stress is implicated in a variety of diseases. The protective effects of compounds against oxidative damage can be assessed using in vitro models such as oxidative hemolysis of human erythrocytes. mdpi.comnih.gov In this assay, red blood cells (RBCs) are exposed to an oxidizing agent like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), which induces hemolysis. mdpi.com The ability of a compound to inhibit this hemolysis indicates its cytoprotective and antioxidant potential. researchgate.net

Studies on various indole derivatives have shown their capacity to protect human erythrocytes from oxidative damage. mdpi.comnih.gov For instance, certain C3-substituted indole derivatives have exhibited strong cytoprotective properties against AAPH-induced oxidative hemolysis. mdpi.com The protective mechanism is often attributed to the compound's ability to scavenge free radicals and interact with the components of the RBC membrane. researchgate.net While specific data for this compound is not available, the general antioxidant properties of indole derivatives suggest it may offer protection against oxidative stress.

Anti-Inflammatory Effects (In Vitro Investigations)

Inflammation is a complex biological response, and chronic inflammation is associated with various diseases. researchgate.net The anti-inflammatory potential of compounds can be investigated in vitro by examining their effects on key inflammatory mediators and processes.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory pathway by catalyzing the synthesis of prostaglandins. nih.gov Inhibition of COX-2 is a key target for anti-inflammatory drugs. nih.gov Several indole derivatives have been investigated for their COX-2 inhibitory activity. researchgate.net For example, certain N-substituted indole derivatives have shown potential as COX-2 inhibitors. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme. researchgate.net

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is involved in inflammatory processes. nih.gov The inhibitory effect of a compound on lipid peroxidation is an indicator of its antioxidant and anti-inflammatory potential. nih.gov The antioxidant activity of some indole derivatives has been evaluated by their ability to inhibit lipid peroxidation. researchgate.net For instance, certain pyrimidine-pyridine hybrids have demonstrated notable antioxidant activity by inhibiting lipid peroxidation. d-nb.info

Modulation of Inflammatory Mediators (e.g., COX-2 enzyme inhibition)

Antitumor Activity (In Vitro Cell Line Screening)

The search for new and effective anticancer agents is a major focus of medicinal chemistry. Indole derivatives have been extensively studied for their potential antitumor activities. rsc.orgnih.gov

The antiproliferative activity of chemical compounds is often evaluated in vitro against a panel of human tumor cell lines. nih.gov The National Cancer Institute (NCI) has a screening program that tests compounds against approximately 60 different human tumor cell lines. nih.gov

Numerous indole derivatives have shown significant growth inhibition potency against various tumor cell lines. For example, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives demonstrated notable activity, with some compounds exhibiting high potency against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov Similarly, pyrazole–indole hybrids have shown excellent anticancer inhibition performance against the HepG2 cancer cell line. acs.org The antiproliferative activity is often expressed as the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

While specific data for this compound was not found, the broad anticancer activity of the indole scaffold suggests that this compound could also possess antitumor properties. nih.govmdpi.comrsc.org

Link between Chemical Structure and In Vitro Antitumor Activity

The antitumor activity of indole derivatives is intrinsically linked to their chemical structure. While direct in vitro studies on this compound are not extensively documented, a robust understanding of its potential can be derived from the structure-activity relationships (SAR) of analogous compounds. The core indole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a constituent of numerous anticancer agents. rsc.org

Substitutions on the indole ring play a pivotal role in modulating the cytotoxic and antiproliferative properties of these compounds. The presence of a methyl group at the C2 position, as seen in this compound, is a common feature in many bioactive indole derivatives. For instance, studies on indole chalcones have demonstrated that methyl-substituted indole compounds exhibit more potent anticancer activity against HCT-116 cell lines compared to their unsubstituted counterparts. jchr.org

The nature and position of substituents on the benzene (B151609) ring of the indole nucleus are critical determinants of antitumor efficacy. Research on a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives revealed that substitutions at the C5 position significantly influence biological activity. nih.gov In this study, derivatives bearing electron-withdrawing groups, such as halogens, at the C5 position displayed the most potent in vitro anticancer activity against HeLa, IMR-32, and MCF-7 cancer cell lines. nih.gov This suggests that the thiol group (-SH) at the C5 position of this compound, being a polarizable group, could contribute significantly to its biological activity.

Conversely, other studies have indicated that electron-donating groups at the C5 position can also enhance anticancer activity. For example, in a series of 2,4-thiazolidinedione (B21345) substituted indole derivatives, a methoxy (B1213986) group at the 5th position was found to be most favorable for activity against MCF-7 and PC3 human cancer cell lines. sci-hub.se Furthermore, platinum(IV) prodrugs incorporating 5-benzyloxyindole-3-acetic acid at the axial position have demonstrated prominent anticancer activity. mdpi.com These findings underscore the complex interplay between the electronic properties of the substituent at the C5 position and the resulting biological activity.

The following table summarizes the in vitro anticancer activity of various 5-substituted indole derivatives, providing a comparative context for the potential efficacy of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a biological target. For this compound, while specific docking studies may be limited, data from related indole derivatives can provide valuable insights into its potential ligand-target interactions.

Binding Affinity Predictions

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key indicator of the strength of the interaction between a ligand and its target protein. Lower binding energy values typically suggest a more stable and favorable interaction. Molecular docking studies on various indole derivatives have predicted strong binding affinities to several key biological targets implicated in cancer.

For example, a study on novel 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores predicted strong binding affinities towards the COX-2 enzyme, with docking scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Another study focusing on indole derivatives as potential methyl transferase inhibitors reported binding energies up to -11.0 kcal/mol for the MetK protein of N. gonorrhoeae. nih.gov

The table below presents predicted binding affinities of various indole derivatives to different biological targets, which can help in estimating the potential binding characteristics of this compound.

Identification of Potential Biological Targets

Molecular docking studies have been instrumental in identifying a range of potential biological targets for indole-based compounds. The indole scaffold's versatility allows it to interact with various enzymes and receptors involved in cancer progression.

One of the most frequently identified target classes for indole derivatives is protein kinases . These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Many indole-containing molecules have been developed as kinase inhibitors. sci-hub.se

Another important target is tubulin . Indole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization into microtubules. mdpi.com This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

Cyclooxygenase-2 (COX-2) is another enzyme that has been identified as a potential target. ajchem-a.comnih.gov Overexpression of COX-2 is associated with inflammation and cancer development. The ability of indole derivatives to bind to and inhibit COX-2 suggests a potential mechanism for their anti-inflammatory and anticancer effects.

Furthermore, molecular docking studies have implicated other potential targets, including:

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) , which are key transcription factors involved in inflammation and cancer. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) , which are pro-inflammatory cytokines. nih.gov

Inducible Nitric Oxide Synthase (iNOS) , an enzyme involved in the production of nitric oxide, which has complex roles in cancer. nih.gov

DNA methyltransferases (DNMTs) and other epigenetic modulators. The indole nucleus can intercalate into DNA, and derivatives have been shown to influence epigenetic processes. asm.org

The diverse range of potential targets highlights the multifaceted pharmacological profile that this compound may possess.

Applications of 2 Methyl 1h Indole 5 Thiol in Non Biological Fields

Catalysis and Organocatalysis

There is no specific research available detailing the use of 2-Methyl-1H-indole-5-thiol as a catalyst, co-catalyst, or a component in multicomponent reactions. The parent compound, 2-methyl-1H-indole, is sometimes used as a substrate in catalytic reactions, where it is noted that the methyl group at the 2-position can create steric hindrance, occasionally leading to lower reactivity compared to unsubstituted indole (B1671886). solubilityofthings.commostwiedzy.pl However, this information pertains to the parent indole and not the 5-thiol derivative. The broader field of organocatalysis often employs thiourea-modified compounds and various indole structures to facilitate reactions like Friedel-Crafts alkylations, but specific data on this compound is absent from these studies. mostwiedzy.pl

Role as a Catalyst or Co-catalyst in Organic Transformations

No published studies have been identified that investigate or demonstrate the role of this compound as a catalyst or co-catalyst in organic transformations.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) frequently utilize indole scaffolds as key building blocks. nih.gov Catalytic systems, often involving metals or organocatalysts, have been developed for three-component reactions involving an indole, an aldehyde, and a thiol to produce 3-substituted indole derivatives. rsc.org These studies, however, use simple indoles and various thiols as separate reactants rather than a pre-functionalized indole-thiol like this compound. Consequently, there is no available data on its specific application or efficacy in MCRs.

Recyclability and Stability of Catalytic Systems

Information regarding the recyclability and stability of catalytic systems is inherently linked to demonstrated catalytic activity. As no catalytic applications for this compound have been reported, there is no corresponding data on its stability under catalytic conditions or its potential for integration into recyclable systems. Research on other indole- and thiol-based catalysts often focuses on immobilization onto solid supports, such as polymers or nanoparticles, to enhance stability and recyclability, but these findings are general and not specific to the target compound. rsc.orgajol.info

Materials Science

The potential application of this compound in materials science remains undocumented in peer-reviewed literature. The presence of a thiol group suggests theoretical possibilities for its use in polymer science and surface chemistry, but no experimental data has been published.

Integration into Polymer Matrices

The thiol group is well-known for its utility in polymer chemistry, particularly in "thiol-ene" and "thiol-yne" click reactions, which are efficient methods for polymer synthesis and modification. nih.govbeilstein-journals.org Thiol-terminated polymers are also valuable as chain transfer agents in free radical polymerization and for creating crosslinked networks. google.com While these general principles exist, there are no specific examples or studies demonstrating the integration of this compound into polymer matrices or its use as a monomer or modifying agent.

Thiol-Modified Macromolecule Derivatives for Advanced Materials

The modification of macromolecules with thiol-containing compounds is a strategy used to create advanced materials, such as drug-polymer conjugates or materials for surface modification. google.comacs.org The thiol group can covalently attach to various substrates, including other polymers and metal surfaces. google.com Although this compound possesses this functional group, no research has been published on its use to create thiol-modified macromolecule derivatives for advanced material applications.

Cross-linked Materials via Disulfide Bonds or Thiol-Reactive Crosslinkers

The formation of cross-linked materials is a fundamental strategy in polymer chemistry to enhance the mechanical properties and stability of materials. Thiol (-SH) groups are particularly useful for creating such networks due to their versatile reactivity.

Disulfide Bonds: One common method involves the oxidation of thiol groups to form disulfide bonds (-S-S-). This process can create reversible cross-links within a polymer matrix. The reversibility is a key feature, as the disulfide bonds can be cleaved by reducing agents, allowing the material to be broken down or reshaped on demand. This redox-responsive behavior is valuable for creating "smart" materials, such as self-healing polymers and hydrogels for controlled release applications. For instance, hydrogels cross-linked with disulfide bonds can degrade in the presence of reducing agents like glutathione (B108866), which is found in biological environments.

Thiol-Reactive Crosslinkers: Alternatively, thiols can react with various electrophilic functional groups to form stable, covalent cross-links. Common thiol-reactive crosslinkers include molecules with maleimide (B117702) or acrylate (B77674) groups. The reaction, often a Michael addition, is typically rapid and proceeds under mild conditions, making it suitable for a range of applications. Heterobifunctional crosslinkers, which possess a thiol-reactive group on one end and a different reactive group (e.g., an amine-reactive NHS ester) on the other, allow for the precise conjugation of different types of molecules or polymers. This approach is widely used to create complex, functional materials.

Cross-linking StrategyReactive GroupBond FormedKey Feature
Oxidative Coupling Thiol (-SH)Disulfide (-S-S-)Reversible, redox-responsive
Michael Addition Thiol (-SH) + Maleimide/AcrylateThioetherStable, covalent bond

Sensing and Probing Applications

The unique reactivity of the thiol group also makes it a valuable target for the development of chemical sensors and probes.

Thiol-reactive probes are molecules designed to selectively react with and label thiol-containing compounds. These probes typically contain a reactive moiety, such as a maleimide or an iodoacetamide, which forms a covalent bond with the thiol group. This reaction allows for the detection and quantification of thiols in various samples.

The design of these probes often incorporates a signaling component, such as a fluorophore or a chromophore. When the probe reacts with a thiol, a change in the spectroscopic properties of the signaling component occurs, such as an increase in fluorescence intensity or a shift in absorbance wavelength. This change provides a measurable signal that corresponds to the concentration of the thiol. The selectivity of the probe for thiols over other nucleophiles is a critical aspect of its design to ensure accurate detection.

Fluorescence-based detection systems offer high sensitivity for the detection of thiols. These systems utilize fluorescent probes that exhibit a change in their fluorescence properties upon reaction with a thiol.

Several mechanisms are employed in the design of fluorescent thiol probes:

"Turn-on" Probes: These probes are initially non-fluorescent or weakly fluorescent. The reaction with a thiol cleaves a quenching group or alters the electronic structure of the fluorophore, leading to a significant increase in fluorescence emission.

Ratiometric Probes: These probes exhibit a shift in their excitation or emission wavelength upon reacting with a thiol. By measuring the ratio of fluorescence intensity at two different wavelengths, a more robust and quantitative measurement can be obtained, which is less susceptible to variations in probe concentration or environmental factors.

Photoinduced Electron Transfer (PET) Quenching: In this design, a PET process from a recognition unit to the fluorophore quenches the fluorescence. The reaction with a thiol disrupts this process, thereby "turning on" the fluorescence.

Indole derivatives, in general, are known for their fluorescent properties and have been used in the development of various fluorescent probes. For example, novel indole-based fluorescent molecules have been designed for applications such as pH sensing. However, specific fluorescence-based detection systems utilizing This compound have not been reported in the scientific literature.

Detection System TypePrinciple of OperationAdvantage
"Turn-on" Probe Fluorescence increases upon reactionHigh signal-to-background ratio
Ratiometric Probe Emission/excitation wavelength shiftsQuantitative and reliable measurements
PET-based Probe Reaction with analyte disrupts fluorescence quenchingSensitive detection mechanism

Future Research Perspectives and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh conditions and generate significant waste. openmedicinalchemistryjournal.comnih.gov Future research on 2-Methyl-1H-indole-5-thiol should prioritize the development of green and sustainable synthetic pathways. nih.gov The exploration of eco-friendly methodologies, such as those employing microwave irradiation, ionic liquids, or solid acid catalysts, could offer efficient and environmentally benign alternatives to conventional approaches. openmedicinalchemistryjournal.comtandfonline.com

Recent advancements have highlighted the use of various catalytic systems to improve reaction efficiency and sustainability in the synthesis of substituted indoles. rsc.org For instance, a modular protocol for preparing 3-sulfonylindoles and 3-sulfenylindoles utilizes a recyclable hexamolybdate catalyst with hydrogen peroxide as a green oxidant, producing water as the only byproduct. nih.govacs.orgacs.org Similarly, graphene oxide combined with NaI has been used as a catalytic system for the site-selective C-H sulfenylation of indoles with thiols, avoiding metal catalysts and strong oxidizing agents. scilit.com These approaches represent promising avenues for the sustainable synthesis of this compound.

Table 1: Potential Sustainable Catalysts for Synthesis of this compound

Catalyst Type Example(s) Potential Advantages
Ionic Liquids 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) [BMIM][HSO4] rsc.org Green solvent, reusable, mild reaction conditions. rsc.org
Solid Acid Catalysts Phosphate zirconia (P-Zr), Heteropoly acids (e.g., H3PW12O40) openmedicinalchemistryjournal.com Reusable, non-hygroscopic, efficient. openmedicinalchemistryjournal.com
Nanocatalysts L-cysteine-functionalized Fe3O4 rsc.org High surface area, easy separation, reusability.
Biocatalysts Engineered Myoglobin Variants rochester.edu High selectivity, mild conditions, environmentally friendly. rochester.edu

| Photocatalysts | Graphene Oxide, Polymeric Carbon Nitride scilit.comnih.gov | Metal-free, uses visible light, eco-friendly. scilit.comnih.gov |

Comprehensive Mechanistic Understanding of Biological Activities

Indole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The introduction of a thiol group at the C-5 position of the 2-methylindole (B41428) scaffold is likely to modulate these activities and potentially introduce novel ones. A crucial future research direction is to gain a comprehensive mechanistic understanding of how this compound and its derivatives interact with biological targets.

This can be achieved through a combination of in vitro biological assays and in silico computational studies. Techniques like molecular docking can predict the binding modes of these compounds with specific enzymes or receptors, providing insights into their mechanism of action. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the molecular structure and biological activity, helping to identify key pharmacophores responsible for the observed effects. mdpi.comarchivepp.commdpi.com Such studies have been successfully applied to various indole derivatives to understand their anticancer, antifungal, and antiamyloidogenic activities. nih.govmdpi.comresearchgate.net

Exploration of New Derivatization Strategies for Enhanced Bioactivity or Material Properties

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy for developing new therapeutic agents. researchgate.netsci-hub.se Future research should systematically explore the derivatization of this compound to enhance its biological activity or to create novel material properties. The reactivity of the thiol group and the indole ring itself offers multiple sites for chemical modification.

Strategies could include:

S-Alkylation/Arylation: Introducing various alkyl or aryl groups onto the sulfur atom to modulate lipophilicity and target interactions.

N-Functionalization: Modifying the indole nitrogen, which can significantly influence biological activity. rochester.edu

C-3 Functionalization: The C-3 position of the indole ring is highly nucleophilic and a common site for electrophilic substitution, allowing for the introduction of a wide range of functional groups. rsc.org

Hybrid Molecule Synthesis: Combining the this compound moiety with other known pharmacophores, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole, to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com

Table 2: Potential Derivatization Strategies and Their Rationale

Derivatization Site Reagent Type Potential Outcome Rationale / Example from Literature
Thiol Group (S-functionalization) Alkyl/Aryl Halides Modulate lipophilicity, enhance binding affinity Synthesis of various 3-sulfenylindoles shows the feasibility of C-S bond formation. nih.govacs.org
Indole Nitrogen (N-functionalization) Alkyl Halides, Acyl Chlorides Alter electronic properties and steric hindrance N-substituted indole derivatives have shown varied biological effects. nih.gov
Indole C-3 Position Aldehydes, Michael Acceptors Introduce diverse substituents for SAR studies C-3 functionalization is a common strategy to enhance the bioactivity of indoles. rsc.org

| Hybridization | Other Heterocycles (e.g., Oxadiazole) | Create multi-target agents | Indole-oxadiazole hybrids have been explored as urease inhibitors and anti-HIV agents. asm.org |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is essential. Process Analytical Technology (PAT) tools can provide continuous insight into reaction kinetics, intermediate formation, and product yield.

For the synthesis and derivatization of this compound, techniques such as real-time Nuclear Magnetic Resonance (NMR) lookchem.com and ion mobility-mass spectrometry (IM-MS) could be invaluable. nih.gov IM-MS, for example, has been used to monitor the deprotonation reaction of a substituted 2-methylindole, allowing for the characterization of analytes based on both mass-to-charge ratio and gas-phase ion mobility. nih.gov Similarly, fluorescence spectroscopy has been employed to monitor mechanochemical reactions of indoles in real-time. chemrxiv.org Applying these advanced methods would facilitate the rapid optimization of reaction conditions and provide a deeper understanding of the chemical transformations involving this compound.

Application of Machine Learning and AI in Structure-Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov For this compound, these computational tools can accelerate research by predicting its properties and biological activities, thereby guiding experimental efforts.

QSAR models, powered by ML algorithms like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can predict the activity of new derivatives based on calculated molecular descriptors. nih.govarchivepp.com Such models have been successfully developed for various indole derivatives to predict their anticancer and anti-hepatitis activities. nih.govarchivepp.com Furthermore, AI can be used to generate novel indole-based structures with desired properties, creating libraries of new compounds for synthesis and testing. nih.gov Applying these in silico approaches to this compound could significantly reduce the time and cost associated with discovering new lead compounds. francis-press.com

Discovery of Novel Non-Biological Applications

While the primary focus for many indole derivatives is in medicinal chemistry, their unique electronic and structural properties also make them suitable for non-biological applications. rsc.org Future research should explore the potential of this compound and its derivatives in materials science.

Indole-based compounds have been investigated for their use in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), due to their electron-donating capabilities. acs.org

Agrochemicals: Indole derivatives have shown promise as fungicides, bactericides, and plant growth regulators. rhhz.netacs.org

Dyes and Pigments: The indole scaffold is a key component in many dyes, and functionalization can tune its optical properties. copernicus.org

The presence of a methyl group, an aromatic ring system, and a reactive thiol group in this compound provides a versatile platform for designing new functional materials.

Q & A

Basic Research Question

  • Database Searches : Use PubMed, Scopus, and Web of Science with keywords like "this compound derivatives" and "indole thiol reactivity."
  • Patent Analysis : Explore Espacenet or USPTO for synthetic methodologies.
  • Expert Consultation : Contact researchers in indole chemistry for unpublished data or methodological insights .

How can computational methods be integrated with experimental data to predict the properties of this compound derivatives?

Advanced Research Question

  • Molecular Modeling : Use software like Gaussian or AutoDock to simulate electronic properties (e.g., HOMO-LUMO gaps) and binding affinities.
  • Crystallographic Refinement : Apply SHELXL for high-resolution structural refinement and validate against experimental XRD data.
  • Data Triangulation : Cross-reference computational predictions with experimental NMR and MS results to identify outliers .

What strategies are effective for analyzing conflicting biological activity data across studies?

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA, t-tests) to identify trends.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Mechanistic Studies : Use knockout models or enzyme inhibition assays to isolate biological pathways influenced by the compound .

How can researchers optimize purification methods for this compound derivatives?

Basic Research Question

  • Column Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) based on compound polarity.
  • Recrystallization : Use solvents like ethanol or acetone for high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for challenging separations .

What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction Scaling : Maintain stoichiometric ratios and heat transfer efficiency using jacketed reactors.
  • Cost-Benefit Analysis : Evaluate expensive catalysts (e.g., Pd-based) against cheaper alternatives.
  • Regulatory Compliance : Ensure adherence to ICH guidelines for purity (>95%) and residual solvent limits (e.g., <500 ppm DMF) .

How do solvent polarity and pH affect the stability of this compound in solution?

Basic Research Question

  • Polarity Effects : Use aprotic solvents (e.g., DCM) to minimize thiol oxidation.
  • pH Control : Buffered solutions (pH 6–8) stabilize the thiol group against disulfide formation.
  • Accelerated Stability Testing : Monitor degradation via UV-Vis spectroscopy under stress conditions (e.g., 40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.